molecular formula C11H9FN2O B6330000 2-(6-Aminopyridin-3-YL)-4-fluorophenol CAS No. 1314985-89-1

2-(6-Aminopyridin-3-YL)-4-fluorophenol

Cat. No.: B6330000
CAS No.: 1314985-89-1
M. Wt: 204.20 g/mol
InChI Key: WSLDMDJJKUVZPT-UHFFFAOYSA-N
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Description

2-(6-Aminopyridin-3-YL)-4-fluorophenol is a fluorinated aromatic compound featuring a pyridine ring substituted with an amino group at the 6-position and a 4-fluorophenol moiety at the 3-position. The compound is of interest in medicinal chemistry and environmental science due to its structural similarity to bioactive molecules and fluorinated pollutants .

Properties

IUPAC Name

2-(6-aminopyridin-3-yl)-4-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c12-8-2-3-10(15)9(5-8)7-1-4-11(13)14-6-7/h1-6,15H,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSLDMDJJKUVZPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=CN=C(C=C2)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201270589
Record name Phenol, 2-(6-amino-3-pyridinyl)-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201270589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314985-89-1
Record name Phenol, 2-(6-amino-3-pyridinyl)-4-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1314985-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2-(6-amino-3-pyridinyl)-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201270589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Aminopyridin-3-YL)-4-fluorophenol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nucleophilic substitution reactions, followed by purification steps such as recrystallization or chromatography to obtain high-purity products. The use of mixed solvents and acid catalysts can enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-(6-Aminopyridin-3-YL)-4-fluorophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridine and phenol derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 2-(6-Aminopyridin-3-YL)-4-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorophenol groups can form hydrogen bonds and other interactions with target proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Core Structure Modifications Key Applications/Findings Reference
2-(6-Aminopyridin-3-YL)-4-fluorophenol 6-Aminopyridine + 4-fluorophenol Potential precursor for drug discovery; metabolic studies pending -
2-Fluoro-5-(4-fluorophenyl)pyridine Fluoropyridine + fluorophenyl Precursor for biological activity studies; crystal structure resolved
2-Amino-4-(4-fluorophenyl)pyridine-3-carbonitrile Aminopyridine + fluorophenyl + nitrile Intermediate for heterocyclic synthesis; single-crystal data available
5-Amino-2-fluoropyridine derivatives Fluoropyridine + amino group Commercial availability; used in agrochemicals

Key Observations :

  • The 4-fluorophenol group increases acidity (pKa ~8–10) relative to non-fluorinated phenols, affecting solubility and metabolic pathways .

Metabolic Stability and Glycosylation

Table 2: Glycosylation Efficiency of Fluorophenols in Nicotiana tabacum

Compound β-Glucoside Yield (%) β-Gentiobioside Yield (%) Total Conversion (%)
2-Fluorophenol 60 10 70
4-Fluorophenol 32 6 38
3-Fluorophenol 17 0 17

Comparison :

  • The 4-fluorophenol moiety in the target compound is glycosylated less efficiently than 2-fluorophenol in plant cells, suggesting steric or electronic hindrance from the adjacent pyridine ring .
  • This contrasts with simpler fluorophenols, where positional isomerism (2- vs. 4-fluoro) significantly impacts metabolic processing.

Challenges and Limitations

  • Synthesis Complexity: The target compound’s synthesis likely requires multi-step protocols involving palladium-catalyzed cross-coupling (for pyridine-phenol linkage), similar to methods in . Yields may be lower than simpler fluorophenols due to steric effects.
  • Data Gaps : Direct pharmacological data (e.g., IC50 values, toxicity) for the target compound are absent in the provided evidence, unlike analogues with resolved crystal structures (e.g., ) or commercial derivatives (e.g., ).

Recommendations :

Investigate glycosylation pathways using mammalian cell models to assess human metabolic relevance.

Conduct structure-activity relationship (SAR) studies against kinase or enzyme targets common to fluorinated pyridines .

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